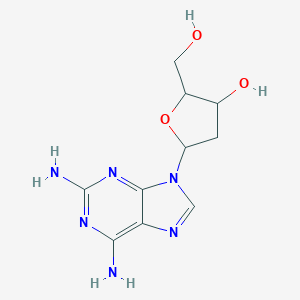

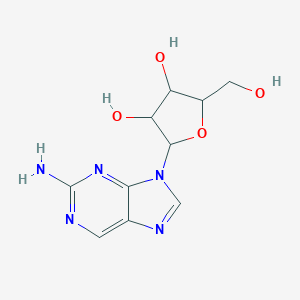

2-Amino-2'-Desoxyadenosin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Amino-2’-Desoxyadenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese von 2’-Amino-Nukleotiden verwendet.

Medizin: Wird auf seine Bioaktivität gegen RNA-Virusinfektionen untersucht.

Industrie: Wird bei der Synthese von Oligonukleotiden für verschiedene Anwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-2’-Desoxyadenosin beinhaltet seine Wechselwirkung mit Adenosin-Deaminase (ADA), die es zu 2’-Amino-Desoxyinosin umwandelt . Diese Umwandlung spielt eine entscheidende Rolle für seine Bioaktivität gegen RNA-Virusinfektionen. Zusätzlich trägt die Fähigkeit der Verbindung, Wasserstoffbrückenbindungsnetzwerke in RNA-Strukturen zu bilden, zu ihren biologischen Wirkungen bei .

Ähnliche Verbindungen:

2’-Chloropentostatin: Ein weiteres Adenosin-abgeleitetes Nukleosid-Antibiotikum, das von Actinomadura sp. coproduziert wird.

2’-Amino-2’-Desoxyuridin: Ein Pyrimidin-Nukleosid-Analogon, das in der RNA-Synthese verwendet wird.

Einzigartigkeit: 2-Amino-2’-Desoxyadenosin ist einzigartig aufgrund seiner spezifischen Bioaktivität gegen RNA-Virusinfektionen und seiner Rolle bei der Bildung von Wasserstoffbrückenbindungsnetzwerken in RNA-Strukturen . Seine Biosynthese beinhaltet unterschiedliche enzymatische Pfade, die es von anderen Nukleosid-Analoga unterscheiden .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-2’-deoxyadenosine (2’-amino dA) is adenosine deaminase (ADA) . ADA is an enzyme that converts adenosine and 2’-amino dA to inosine and 2’-amino dI, respectively . This enzyme plays a crucial role in purine metabolism .

Mode of Action

2’-Amino-2’-deoxyadenosine acts as an adenosine analog . It interacts with its target, ADA, by mimicking the natural substrate, adenosine

Biochemical Pathways

The biosynthesis of 2’-amino dA is initiated by a Nudix hydrolase , AdaJ, which catalyzes the hydrolysis of ATP . The ada gene cluster is essential for the biosynthesis of 2’-amino dA . Mutation of certain genes in this cluster results in the nonproduction of 2’-amino dA .

Result of Action

It is known to show bioactivity against rna-type virus infection

Biochemische Analyse

Biochemical Properties

2-Amino-2’-deoxyadenosine is an adenosine analog that plays a role in various biochemical reactions . It interacts with enzymes such as adenosine deaminase (ADA), which converts adenosine to inosine . The compound also interacts with a Nudix hydrolase, AdaJ, which initiates its biosynthesis by catalyzing the hydrolysis of ATP .

Cellular Effects

2-Amino-2’-deoxyadenosine has been shown to have bioactivity against RNA-type virus infection . It influences cell function by interacting with cellular enzymes and altering their activity

Molecular Mechanism

The molecular mechanism of 2-Amino-2’-deoxyadenosine involves its interaction with enzymes like ADA and AdaJ . It is converted to inosine by ADA, a process that is not very sensitive to the powerful ADA inhibitor pentostatin . AdaJ, on the other hand, initiates the biosynthesis of 2-Amino-2’-deoxyadenosine by catalyzing the hydrolysis of ATP .

Temporal Effects in Laboratory Settings

2-Amino-2’-deoxyadenosine is chemically stable and does not require special care during handling or shipment

Metabolic Pathways

2-Amino-2’-deoxyadenosine is involved in the purine metabolism pathway . It is converted to inosine by ADA, an enzyme that plays a key role in this pathway .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Biosynthese von 2-Amino-2’-Desoxyadenosin beinhaltet einen einzigen Gencluster, der für zwei unabhängige Pfade in Actinomadura sp. Stamm ATCC 39365 verantwortlich ist. Der Prozess wird durch eine Nudix-Hydrolase, AdaJ, initiiert, die die Hydrolyse von ATP katalysiert . Darüber hinaus wurden chemische Synthesemethoden entwickelt, darunter die Verwendung von Escherichia coli, das bestimmte Enzyme überexprimiert, sowie die chemische Synthese im Grammassstab .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 2-Amino-2’-Desoxyadenosin sind nicht umfassend dokumentiert. Die Verwendung rekombinanter Escherichia coli-Stämme und enzymatischer Pfade bietet einen vielversprechenden Ansatz für die großtechnische Produktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Amino-2’-Desoxyadenosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umsetzung zu 2’-Amino-Desoxyinosin durch Adenosin-Deaminase.

Substitution: Bildung von N-Trifluoraacetylierten Derivaten für die RNA-Festphasen-Synthese.

Häufige Reagenzien und Bedingungen:

Oxidation: Adenosin-Deaminase (ADA) wird üblicherweise für den Deaminierungsprozess verwendet.

Substitution: Trifluoressigsäureanhydrid wird zur Bildung von N-Trifluoraacetylierten Derivaten verwendet.

Hauptprodukte:

Oxidation: 2’-Amino-Desoxyinosin.

Substitution: N-Trifluoraacetyliertes 2’-Amino-2’-Desoxyadenosin.

Vergleich Mit ähnlichen Verbindungen

2’-Chloropentostatin: Another adenosine-derived nucleoside antibiotic coproduced by Actinomadura sp.

2’-Amino-2’-deoxyuridine: A pyrimidine nucleoside analog used in RNA synthesis.

Uniqueness: 2-Amino-2’-deoxyadenosine is unique due to its specific bioactivity against RNA-type virus infections and its role in forming hydrogen-bond networks in RNA structures . Its biosynthesis involves distinct enzymatic pathways that differentiate it from other nucleoside analogs .

Eigenschaften

IUPAC Name |

5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLHIMIFXOBLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963391 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-70-7 | |

| Record name | NSC104303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)